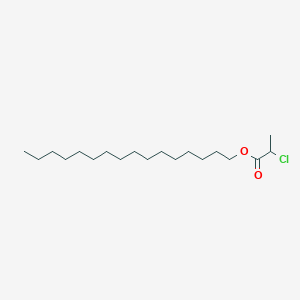

Hexadecyl 2-chloropropanoate

Description

Properties

CAS No. |

86711-81-1 |

|---|---|

Molecular Formula |

C19H37ClO2 |

Molecular Weight |

332.9 g/mol |

IUPAC Name |

hexadecyl 2-chloropropanoate |

InChI |

InChI=1S/C19H37ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19(21)18(2)20/h18H,3-17H2,1-2H3 |

InChI Key |

UHVQFSUSOVXCEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(C)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving Hexadecyl 2 Chloropropanoate Analogues

Nucleophilic Substitution Reactions at the α-Chloride Center

The chlorine atom at the α-position to the carbonyl group of hexadecyl 2-chloropropanoate renders the adjacent carbon susceptible to attack by nucleophiles. This reactivity is a cornerstone for the derivatization of this class of compounds.

Nitrogen-containing nucleophiles, such as the azide (B81097) ion (N₃⁻) and ammonia (B1221849) (NH₃), are effective for displacing the α-chloride in this compound analogues. The azide ion is a particularly potent nucleophile for Sₙ2 reactions, often more so than amines. masterorganicchemistry.com This reaction proceeds via a backside attack on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon is a chiral center. The resulting alkyl azides are stable compounds that can be isolated or used as intermediates for further transformations. masterorganicchemistry.com

The reaction with ammonia, while also a nucleophilic substitution, can be more complex to control. Primary amines can be formed, but overalkylation is a common side reaction, leading to mixtures of primary, secondary, and tertiary amines. To achieve selective synthesis of primary amines, using the azide as a surrogate for an amino group is often a more effective strategy. masterorganicchemistry.com

The general mechanism for the Sₙ2 reaction with an azide ion is a single, concerted step where the nucleophile attacks as the leaving group departs. This is illustrated in the reaction of a generic α-chloroester with sodium azide:

Step 1: Nucleophilic attack by the azide ion on the α-carbon, with simultaneous displacement of the chloride ion. R-CH(Cl)-COOR' + N₃⁻ → R-CH(N₃)-COOR' + Cl⁻

The synthesis of α-amino acid derivatives is a significant application of the nucleophilic substitution reactions of α-haloesters. nih.govorganic-chemistry.org The α-azido esters formed from the reaction with azide ions are key intermediates in this process. masterorganicchemistry.com These azides can be readily reduced to the corresponding primary amines, thereby forming the amino acid ester. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or reagents like lithium aluminum hydride.

This two-step sequence—nucleophilic substitution with azide followed by reduction—is a well-established method for the synthesis of α-amino acids from α-haloesters. masterorganicchemistry.com This methodology allows for the introduction of an amino group with a high degree of control, particularly in terms of stereochemistry. The synthesis of β-heteroaryl α-amino acid derivatives has also been achieved using photoredox catalysis, which involves the conjugate addition of radicals to dehydroalanine (B155165) derivatives. rsc.org

Furthermore, direct amination of activated alkynes under mild conditions, utilizing sulfinamides as the nitrogen source, presents an alternative pathway to α-amino acid derivatives. nih.gov These methods highlight the versatility of synthetic approaches to this important class of molecules.

Derivatization with Nitrogen-Containing Nucleophiles (e.g., Azides, Ammonia)

Ester Functional Group Reactivity and Transformations

The ester group in this compound is another site of significant chemical reactivity, allowing for a range of transformations including hydrolysis, transesterification, and carbon-carbon bond-forming reactions.

Ester hydrolysis, the cleavage of the ester bond by water to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base. Lipases, a class of enzymes, are also highly effective catalysts for the hydrolysis of triglycerides and other esters. scielo.br

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. mdpi.com This reaction is often catalyzed by acids or bases and is a key process in various industrial applications, including the production of biodiesel. science.gov Lipase-catalyzed transesterification has emerged as a more environmentally friendly alternative to chemical catalysis, offering high selectivity and milder reaction conditions. nih.gov

Kinetic studies of these reactions provide valuable insights into their mechanisms and efficiency. For instance, investigations into lipase-catalyzed transesterification in microreactors have allowed for the development of robust process models. The presence of water is a critical factor, as it is necessary for lipase (B570770) activity but can also lead to the competing hydrolysis reaction. nih.gov Research has shown that even in an aqueous environment, lipase can effectively catalyze transesterification if the reactants are located in a hydrophobic phase. nih.gov

Table 1: Comparison of Catalysts in Ester Transformations

| Reaction | Catalyst Type | Key Characteristics |

|---|---|---|

| Hydrolysis | Acid/Base | Traditional chemical catalysis. |

| Hydrolysis | Lipase | Biocatalyst, high selectivity. scielo.br |

| Transesterification | Acid/Base | Common in industrial processes like biodiesel production. science.gov |

| Transesterification | Lipase | "Green" alternative, operates under mild conditions. nih.gov |

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.orgnumberanalytics.com The reaction results in the formation of a β-keto ester. masterorganicchemistry.comlibretexts.org For the reaction to proceed, the ester must have at least two α-hydrogens. One α-proton is removed by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.org

The mechanism involves the following key steps:

Enolate formation: A strong base removes an α-proton from the ester.

Nucleophilic attack: The enolate attacks the carbonyl carbon of another ester molecule.

Elimination: The alkoxy group is eliminated, reforming the carbonyl and yielding a β-keto ester. libretexts.org

A "crossed" Claisen condensation involves two different esters. masterorganicchemistry.com To achieve a good yield of a single product, one of the esters should ideally be non-enolizable (lacking α-hydrogens). The intramolecular version of this reaction is known as the Dieckmann condensation, which is used to form cyclic β-keto esters, typically five- or six-membered rings. masterorganicchemistry.com

Hydrolysis and Transesterification: Kinetics and Mechanistic Studies

Reduction Pathways to Alpha-Halo Alcohols and Subsequent Cyclization to Epoxides

The ester group of α-haloesters can be selectively reduced to an alcohol, yielding an α-halo alcohol. This transformation is a crucial step in the synthesis of epoxides.

The reduction of the ester can be achieved using a variety of reducing agents. A common method for the reduction of aryl alkyl ketones to secondary alcohols involves a chiral LAH derivative. researchgate.net

Once the α-halo alcohol is formed, treatment with a base can induce an intramolecular Sₙ2 reaction. The alcohol is deprotonated by the base to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the halogen. This results in the displacement of the halide and the formation of a three-membered cyclic ether, an epoxide. masterorganicchemistry.com This process is essentially an internal Williamson ether synthesis. masterorganicchemistry.com

The stereochemistry of the starting α-halo alcohol is critical for the success of this cyclization. The alkoxide must be able to perform a backside attack on the carbon-halogen bond. If the molecule is constrained in a way that prevents this approach, epoxide formation will not occur. masterorganicchemistry.com

The reactivity of epoxides is significantly higher than that of other ethers due to their ring strain, making them valuable synthetic intermediates. masterorganicchemistry.com They can be opened under both acidic and basic conditions to introduce a variety of functional groups.

Radical Reaction Mechanisms and Polymerization Initiations

Initiation of Atom Transfer Radical Polymerization (ATRP) by 2-Chloropropanoate Esters

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing polymers with well-defined architectures, and 2-chloropropanoate esters are effective initiators for this process. acs.orgcmu.edu The fundamental principle of ATRP initiation involves the reversible abstraction of a halogen atom from a dormant species, such as an alkyl halide initiator, by a transition metal complex. acs.org This action generates a radical that then propagates by adding to a monomer. acs.org For an initiator to be effective, the rate of initiation should be comparable to or faster than the rate of propagation, ensuring that all polymer chains grow simultaneously. cmu.edu

Alkyl halides, like this compound, that possess activating substituents on the α-carbon are particularly suitable as ATRP initiators. acs.org The ester group in 2-chloropropanoates serves this purpose. The general mechanism for ATRP is a redox process catalyzed by a transition metal complex, which undergoes a one-electron oxidation while abstracting the halogen from the initiator. acs.org

Research has demonstrated the successful use of various 2-chloropropanoate esters as initiators in ATRP for a range of monomers. For instance, methyl 2-chloropropionate (MCP) has been used to initiate the polymerization of N-vinylpyrrolidone (NVP) and N-isopropylacrylamide (NIPAAm). mdpi.comresearchgate.net Similarly, ethyl 2-chloropropionate (ECP) has been employed in the ATRP of NIPAAm. mdpi.com The choice of the halogen on the initiator is crucial for controlling the polymerization. While both bromine and chlorine-containing initiators are effective, those with a 2-chloropropionate end group, when used with a copper chloride catalyst, have been shown to yield polymers with lower polydispersities compared to their bromide counterparts, an effect attributed to halogen exchange. acs.org

The structure of the initiator plays a significant role in the polymerization kinetics. For example, studies on chloroacetate (B1199739) functional initiators have shown that the polymerization rate can be influenced by substituents on the α-carbon. acs.org The versatility of 2-chloropropanoate initiators is further highlighted by their use in synthesizing complex polymer architectures, such as star polymers and block copolymers. acs.orgmdpi.com For example, propargyl 2-chloropropionate has been utilized as a free ATRP initiator in the synthesis of high-density polymer brushes. researchgate.net

A comparative study mixing two initiators with different reactivities, ethyl 2-bromopropionate (EBP) and ethyl 2-chloropropionate (ECP), demonstrated a method to control polymer dispersity. rsc.org ECP was chosen for its lower deactivation rate compared to its bromine equivalent under the same catalytic conditions. rsc.org This approach allowed for the synthesis of polymers with a wide range of dispersity values while maintaining high end-group fidelity. rsc.org

Table 1: Examples of 2-Chloropropanoate Esters as ATRP Initiators

| Initiator | Monomer(s) | Catalyst System (Example) | Resulting Polymer | Reference(s) |

| Methyl 2-chloropropionate (MCP) | N-isopropylacrylamide (NIPAAm) | CuCl/Me6Tren | Poly(N-isopropylacrylamide) | mdpi.com |

| Ethyl 2-chloropropionate (ECP) | N-isopropylacrylamide (NIPAAm) | CuCl/Me6Tren | Poly(N-isopropylacrylamide) | mdpi.com |

| Methyl 2-chloropropionate (MCP) | N-vinylpyrrolidone (NVP) | CuCl/Me6Cyclam | Poly(N-vinylpyrrolidone) | researchgate.net |

| Propargyl 2-chloropropionate (PCP) | N-isopropylacrylamide (NIPAAm) | CuCl/Me6TREN | Poly(N-isopropylacrylamide) brushes | researchgate.net |

| Ethyl 2-chloropropionate (ECP) | Methyl Acrylate (MA) | CuBr2/Me6TREN (photo-ATRP) | Poly(methyl acrylate) with tailored dispersity | rsc.org |

Role of the Alpha-Chlorine in Controlled Radical Polymerization Mechanism

The alpha-chlorine atom is the cornerstone of the control mechanism in Atom Transfer Radical Polymerization (ATRP) initiated by 2-chloropropanoate esters. acs.org ATRP is classified as a form of reversible-deactivation radical polymerization (RDRP), where control over the polymerization process is achieved by maintaining a very low concentration of active, propagating radicals. nih.gov This is accomplished through a dynamic equilibrium between the active radicals and a much larger population of dormant species. acs.org

The mechanism hinges on the reversible transfer of the α-chlorine atom between the dormant polymer chain end and the transition metal catalyst. acs.orgnih.gov The process can be described as follows:

Activation: The transition metal complex in its lower oxidation state (e.g., Cu(I)Cl) reacts with the initiator (R-Cl, such as this compound) or the dormant polymer chain end (Pn-Cl). It abstracts the chlorine atom to form a radical (R• or Pn•) and the metal complex in its higher oxidation state (e.g., Cu(II)Cl2). acs.org

Propagation: The newly formed radical propagates by adding one or more monomer units.

Deactivation: The radical is quickly deactivated by reacting with the transition metal complex in the higher oxidation state. The chlorine atom is transferred back to the propagating chain end, reforming a dormant species (Pn+m-Cl) and regenerating the lower oxidation state catalyst. acs.org

This rapid and reversible deactivation step is what lends control to the polymerization. Because the concentration of active radicals at any given moment is very low, the probability of termination reactions (where two radicals combine) is significantly minimized. vt.edu This allows for the linear growth of polymer chains with conversion and results in polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity). acs.org

The strength of the carbon-chlorine bond at the α-position is critical. It must be labile enough to be homolytically cleaved by the catalyst but strong enough to ensure the dormant species is stable. cmu.edu The presence of the ester group on the α-carbon helps to stabilize the resulting radical, facilitating the process. The choice of chlorine over other halogens like bromine affects the equilibrium constant of the activation-deactivation process. Generally, the carbon-bromine bond is weaker, leading to a higher concentration of active radicals and faster polymerization, but the use of chlorine can provide better control and lower polydispersity in certain systems. acs.orgrsc.org This fine-tuning of the R-X bond lability is a key aspect of designing a successful ATRP system. cmu.edu

Stereochemical Control and Retention/Inversion of Configuration in Synthesis and Reactions

The synthesis of specific enantiomers of 2-chloropropanoate esters, such as the D- or L-form, requires careful control of reaction conditions to prevent racemization. google.comgoogle.com One common method for preparing optically active alkyl 2-chloropropionates involves the reaction of the corresponding optically active alkyl lactates with a chlorinating agent like phosgene (B1210022) or thionyl chloride. google.comgoogle.com

A key consideration in these syntheses is the preservation of the stereocenter. For example, when preparing optically active 2-chloropropionates from alkyl lactates and phosgene, the intermediate chloroformate is decomposed in the presence of a tertiary base. google.com To avoid racemization during this decomposition step, it is crucial to maintain a low temperature, typically in the range of 20 to 40°C. google.com The choice of solvent is also important; it must be inert and not affect the stereochemistry of the reaction. google.comgoogle.com Dichloromethane is a suitable solvent for this purpose. google.com

Similarly, when thionyl chloride is used to chlorinate an alkyl lactate (B86563), the process involves the intermediate formation of an alkyl lactate chlorosulphinate. google.com The stereochemical outcome of the subsequent decomposition of this intermediate is highly dependent on the reaction conditions. Studies have shown that this reaction can proceed with either retention or inversion of configuration. The process can be directed to yield an optically pure product with a high yield, provided the reaction parameters are strictly controlled. google.com

Recent research has also explored optimizing the pyridine-catalyzed decomposition of chlorosulphinates to produce enantiomerically pure allyl 2-chloropropionate. vulcanchem.com Controlling the reaction temperature below 40°C was found to be critical in reducing racemization and achieving high enantiomeric purity. vulcanchem.com The mechanism of decomposition of alkyl chloroformates into chlorides can proceed via an SN2 mechanism, as demonstrated by studies using asymmetric chloride synthesis, which implies an inversion of configuration at the chiral center. researchgate.net

The ability to control the stereochemistry during the synthesis of compounds like this compound is significant, as the biological or chemical properties of the final products, such as herbicides derived from 2-phenoxypropionic acids, can be dependent on a specific enantiomer. google.com

Studies on Reaction Rates of Transients from Water in Aqueous Solutions for α-Chloropropionate Ion

The reactions of the α-chloropropionate ion with transient species generated from the radiolysis of water, such as the hydrated electron (eaq-) and the hydrogen atom (H•), have been studied to determine their specific rate constants. These studies, often conducted using pulse radiolysis, provide insight into the reactivity of the α-chloropropionate ion. govinfo.govgovinfo.gov The hydroxyl radical (•OH) is another key transient, and its reactivity is also a subject of extensive study. nist.govrsc.org

The hydrated electron is a powerful reducing agent and reacts rapidly with halogenated organic compounds. rsc.orgnist.gov The reaction typically proceeds via dissociative electron attachment, where the initial adduct formed rapidly eliminates a halide ion. nist.gov For the α-chloropropionate ion, the reaction with the hydrated electron leads to the formation of a propionate (B1217596) radical and a chloride ion.

The hydrogen atom, another reducing species present in irradiated aqueous solutions, can react with organic compounds by abstracting another atom (like hydrogen) or by adding to unsaturated centers. nist.gov Its reaction with chloro-organic compounds can differ from that of the hydrated electron. nist.gov For α-chloropropionate, the hydrogen atom can abstract the chlorine atom or a hydrogen atom from the alkyl chain. govinfo.gov

The hydroxyl radical is a powerful and non-selective oxidant that reacts with most organic compounds at very high rates. rsc.orgresearchgate.net Its reaction with saturated organic compounds typically involves hydrogen atom abstraction from a C-H bond. utoronto.ca

Rate constants for these reactions have been compiled in databases. The following table summarizes selected rate constants for the reaction of the α-chloropropionate ion with these transient species.

Table 2: Rate Constants for Reactions of Transients from Water with α-Chloropropionate Ion in Aqueous Solution

| Reactant | Transient Species | pH | Rate Constant (k) [M-1s-1] | Reaction Type | Reference(s) |

| α-Chloropropionate ion | Hydrated Electron (eaq-) | 7 | 4.4 x 108 | Reductive Dechlorination | govinfo.gov |

| α-Chloropropionate ion | Hydrogen Atom (H•) | 1 | < 1 x 106 | H-abstraction / Cl-abstraction | govinfo.gov |

| α-Chloropropionate ion | Deuterium Atom (D•) | 8.5 | 4.7 x 106 | H-abstraction / Cl-abstraction | govinfo.gov |

Advanced Analytical Methodologies for Characterization and Detection of Hexadecyl 2 Chloropropanoate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy serves as a fundamental pillar for the molecular-level investigation of Hexadecyl 2-chloropropanoate, providing insights into its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. While specific spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous molecules like methyl 2-chloropropionate and ethyl 2-chloropropionate. nih.govchemicalbook.comnih.gov

¹H NMR (Proton NMR) would provide information on the hydrogen environments. The spectrum is expected to show distinct signals for the protons on the long hexadecyl chain and the 2-chloropropanoate moiety. Key expected signals include a triplet for the terminal methyl group of the hexadecyl chain, a large multiplet for the numerous methylene (B1212753) (-CH2-) groups, a triplet for the methylene group attached to the ester oxygen, a quartet for the methine (-CH-) proton at the chiral center, and a doublet for the methyl group adjacent to the chiral center.

¹³C NMR (Carbon-13 NMR) complements the proton data by mapping the carbon skeleton. The spectrum would display signals for the carbonyl carbon of the ester, the carbon atom bonded to chlorine, the carbons of the hexadecyl chain, and the methyl group of the propanoate part. The large number of methylene carbons in the hexadecyl chain would likely result in several overlapping signals in a specific region of the spectrum. researchgate.net

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~170 |

| CH-Cl | ~4.4 (quartet) | ~55 |

| O-CH₂-(CH₂)₁₄-CH₃ | ~4.2 (triplet) | ~66 |

| CH-CH₃ | ~1.7 (doublet) | ~21 |

| O-CH₂-CH₂ -(CH₂)₁₃-CH₃ | ~1.6 (multiplet) | ~32 |

| -(CH₂)₁₃- | ~1.2-1.4 (broad multiplet) | ~22-30 |

Note: Predicted values are estimates based on standard chemical shift tables and data from similar structures.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The IR spectrum of this compound would be dominated by several characteristic absorption bands. A strong, sharp peak is expected around 1740 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1300-1100 cm⁻¹ region. The presence of the long alkyl chain would be confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O stretches are also visible in Raman spectra, non-polar bonds like the C-C backbone of the alkyl chain often produce stronger signals than in IR.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. nist.gov When coupled with Gas Chromatography (GC), it becomes a highly sensitive and selective method (GC-MS) for separating and identifying volatile compounds in complex mixtures. etamu.edumdpi.com

GC-MS analysis has been successfully used to identify this compound in various natural extracts. For instance, it has been detected as a volatile component in ethanolic extracts of chive flowers (Allium schoenoprasum L.). icm.edu.pl It has also been identified in the chemical composition of extracts from the endophytic fungus Fusarium oxysporum. researchgate.netelixirpublishers.com

In a typical GC-MS analysis, the compound is first separated from other components on a GC column based on its boiling point and polarity. brjac.com.br The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron ionization), causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. For this compound (molecular weight 332.9 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) and various fragment ions corresponding to the loss of specific parts of the molecule, such as the hexadecyl chain or the chloro-ester group. nist.gov

Summary of GC-MS Research Findings

| Source Material | Study Focus | Key Finding | Citation |

|---|---|---|---|

| Chive (Allium schoenoprasum) Flowers | Analysis of volatile compounds in ethanolic extracts | This compound was identified as a constituent. | icm.edu.pl |

| Fusarium oxysporum Fungus | Chemical composition analysis of n-hexane fraction | This compound was one of eight compounds identified by GC-MS. | researchgate.netelixirpublishers.com |

UV-Vis and Circular Dichroism (CD) Spectroscopy for Chiral Characterization

UV-Vis Spectroscopy provides limited information for a saturated ester like this compound. The ester carbonyl group possesses a weak n→π* electronic transition, which would result in a very low-intensity absorption band in the ultraviolet region, typically around 210-220 nm. This technique is generally not used for structural elucidation of such compounds but can be employed for quantitative analysis if no other chromophores interfere.

Circular Dichroism (CD) Spectroscopy is a critical technique for chiral characterization. This compound has a stereogenic center at the second carbon of the propanoate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Hexadecyl 2-chloropropanoate and (S)-Hexadecyl 2-chloropropanoate. These enantiomers interact differently with circularly polarized light. CD spectroscopy measures this differential absorption and produces a unique spectrum for each enantiomer. Therefore, CD spectroscopy can be used to distinguish between the pure enantiomers and determine the enantiomeric composition of a mixture, which is crucial in fields where stereochemistry dictates biological activity or material properties. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1 to 10 nanometers of a material's surface. cern.chcea.fr While not typically used for bulk analysis of a pure compound, XPS would be highly valuable for characterizing this compound when it is present as a thin film, on a surface, or as part of a surface modification. ntu.edu.tw

An XPS analysis of this compound would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The resulting spectrum would show distinct peaks corresponding to the core electrons of carbon (C 1s), oxygen (O 1s), and chlorine (Cl 2p). High-resolution scans of these peaks would reveal chemical shifts that provide information about the bonding environment. For example, the C 1s signal would be composed of multiple peaks corresponding to the carbons in the alkyl chain (C-C/C-H), the carbon singly bonded to oxygen (C-O), the carbon bonded to chlorine (C-Cl), and the carbonyl carbon (O=C-O). mdpi.com

Predicted XPS Binding Energies for this compound

| Element (Core Level) | Chemical Environment | Predicted Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H | ~285.0 |

| C 1s | C-Cl | ~286.5 |

| C 1s | C-O | ~286.8 |

| C 1s | O=C-O | ~289.0 |

| O 1s | C=O | ~532.0 |

| O 1s | C-O -C | ~533.5 |

Note: Predicted values are estimates based on typical binding energies for these functional groups.

Chromatographic Separation Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a laboratory technique for the separation of a mixture. mpg.de For this compound, chromatographic methods are essential for assessing its chemical purity and for determining the ratio of its enantiomers.

Purity is most often assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). In a GC system, a sharp, symmetrical peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks would signify impurities. mdpi.commdpi.com

To determine the enantiomeric excess (e.e.), which quantifies the purity of a chiral substance, specialized chiral chromatography is required. thieme-connect.de This involves using a stationary phase that is itself chiral. The two enantiomers of this compound will interact differently with the chiral stationary phase, causing them to travel through the column at different rates and emerge at different times. nih.govrsc.org By integrating the areas of the two resulting peaks in the chromatogram, the precise ratio of the (R) and (S) enantiomers, and thus the enantiomeric excess, can be accurately calculated. Both chiral GC and chiral HPLC can be employed for this purpose.

Chiral Gas Chromatography (GC) with Cyclodextrin-Based Stationary Phases and Diastereomeric Complex Formation

Chiral Gas Chromatography (GC) stands as a powerful technique for the enantioseparation of volatile compounds like esters of 2-chloropropanoic acid. The use of cyclodextrin-based stationary phases is central to this application. Cyclodextrins are chiral, cyclic oligosaccharides capable of forming inclusion complexes with a wide variety of molecules. bme.hunih.gov Enantiomeric separation is achieved through the differential interaction and formation of temporary diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase (CSP). bme.hu

For the enantiomers of 2-chloropropanoate esters, derivatized cyclodextrins are particularly effective. researchgate.net For instance, octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin, known commercially as Lipodex-E, has been successfully used as a chiral selector for the enantiomers of methyl 2-chloropropanoate. nih.gov The separation relies on the formation of a 1:1 complex between the analyte and the cyclodextrin (B1172386). nih.gov The stability of these complexes differs between the (R)- and (S)-enantiomers, leading to different retention times and thus, separation.

Research on methyl 2-chloropropanoate has shown that even subtle factors can significantly influence the separation. A study investigating the effect of water in the carrier gas on the separation of methyl 2-chloropropanoate enantiomers using a Lipodex-E stationary phase found that the presence of water modestly reduced the retention factors of both enantiomers, with a more pronounced effect on the later-eluting (S)-enantiomer. nih.gov This led to a decrease in enantioselectivity, an effect that was fully reversible upon removal of the water. nih.gov This highlights the importance of controlling experimental conditions to ensure reproducible and accurate chiral analysis. While this study focused on the methyl ester, the principles of inclusion complexation and the influence of experimental parameters are directly applicable to the longer-chain hexadecyl ester.

The general mechanism for chiral recognition on cyclodextrin phases involves a combination of interactions, including inclusion of the analyte or a part of it within the cyclodextrin cavity and interactions with the derivatized groups on the rim of the cyclodextrin. For this compound, the long hexadecyl chain would likely interact with the exterior of the cyclodextrin or the lipophilic side chains of the derivatized cyclodextrin, while the chiral center, being close to the polar ester group, would be the primary site for enantioselective interactions within the chiral environment of the stationary phase. The selection of the appropriate cyclodextrin derivative and the optimization of GC conditions, such as temperature and carrier gas, are critical for achieving baseline separation of its enantiomers. researchgate.net

Table 1: Examples of Cyclodextrin-Based Stationary Phases for Chiral GC This table is generated based on principles from the cited research and provides examples of stationary phases applicable to the chiral separation of 2-chloropropanoate esters.

| Chiral Stationary Phase (CSP) | Cyclodextrin Type | Common Applications | Reference |

| Lipodex-E | Octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin | Enantioseparation of methyl 2-chloropropanoate | nih.gov |

| Permethylated β-cyclodextrin | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Separation of 2-substituted propionates | researchgate.net |

| Chirasil-Dex | Heptakis(2,3,6-O-trimethyl)-β-cyclodextrin bonded to polysiloxane | Broad enantioselectivity for various chiral compounds | researchgate.net |

| Rt-γDEXsa | Derivatized γ-cyclodextrin | General purpose chiral separations | restek.com |

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC and 2D HPLC

High-Performance Liquid Chromatography (HPLC) offers a versatile platform for the analysis of less volatile or thermally labile compounds, a category that can include long-chain esters like this compound.

Chiral HPLC is the method of choice for separating enantiomers in the liquid phase. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad enantiorecognition capabilities for a vast range of chiral compounds, including esters. mdpi.com For an analyte like this compound, the separation mechanism on a polysaccharide-based CSP would involve a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase. The long hexadecyl chain would also contribute through hydrophobic interactions. The selection of an appropriate mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. aocs.org

Two-Dimensional HPLC (2D-HPLC) is a powerful technique for analyzing complex samples where single-dimension HPLC may not provide sufficient resolution. nih.govscielo.br This is particularly relevant for the detection of this compound in natural extracts, which contain a multitude of other compounds. In a 2D-HPLC setup, a fraction from the first dimension (¹D) separation is transferred to a second dimension (²D) column with a different separation mechanism (orthogonality). nih.gov For instance, a non-polar C18 column could be used in the first dimension to separate compounds based on hydrophobicity. A fraction containing the this compound could then be transferred to a chiral column in the second dimension for enantioseparation. This approach, known as heart-cutting 2D-LC, significantly enhances peak capacity and allows for the isolation and quantification of target chiral compounds from a complex matrix. scielo.br Comprehensive 2D-LC (LC×LC), where the entire effluent from the first dimension is sequentially analyzed in the second, can provide a detailed fingerprint of the entire sample. chromatographyonline.com

Table 2: HPLC Methodologies for the Analysis of Long-Chain Chiral Esters This table outlines potential HPLC approaches for this compound based on methods for similar compounds.

| HPLC Technique | Stationary Phase (Example) | Mobile Phase (Example) | Application Principle | References |

| Chiral HPLC | Cellulose tris(3,5-dichlorophenylcarbamate) | n-Hexane / 2-Propanol | Enantioseparation based on differential interaction with the chiral stationary phase. | mdpi.com |

| Chiral HPLC | Amylose tris(3-chloro-5-methylphenylcarbamate) | Acetonitrile / Water | Reversed-phase enantioseparation. | mdpi.com |

| 2D-HPLC (Heart-Cutting) | ¹D: C18; ²D: Chiral Polysaccharide | ¹D: Acetonitrile/Water; ²D: Hexane/Isopropanol | Isolation of the target compound from the matrix in ¹D, followed by enantioseparation in ²D. | nih.govscielo.br |

Chiral Analysis Using NMR Spectroscopy with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for chiral analysis. While NMR itself is not inherently chiral, the use of chiral solvating agents (CSAs) can induce chemical shift non-equivalence between enantiomers. researchgate.netnih.gov A CSA is an enantiomerically pure compound that forms transient, diastereomeric complexes with the enantiomers of the analyte. core.ac.uk These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers. acs.org

This method is advantageous as it does not require derivatization of the analyte and is performed simply by adding the CSA to the NMR sample. core.ac.uk For a molecule like this compound, suitable CSAs would likely be those capable of interacting with the ester functional group, for example, through hydrogen bonding or dipole-dipole interactions. The long alkyl chain might pose a challenge due to potential solubility issues and conformational flexibility, but studies have shown that NMR with CSAs can be effective even for chiral lipids that are difficult to resolve by chromatography. nih.govacs.org

The effectiveness of a CSA is determined by the magnitude of the induced chemical shift difference (ΔΔδ) between the signals of the two enantiomers. A larger ΔΔδ allows for more accurate quantification of the enantiomeric excess. The choice of solvent and the concentration of both the analyte and the CSA are critical parameters that must be optimized to achieve the best results. researchgate.net While specific CSAs for this compound are not documented, agents like Whelk-O, quinine (B1679958) derivatives, and various phosphoric acids have shown broad applicability for different classes of compounds and could be screened for this purpose. nih.gov

Advanced Analytical Methodologies for Complex Mixture Analysis and Identification in Natural Extracts

This compound has been identified as a constituent in the extracts of various natural sources, including the plant Allium schoenoprasum (chives) and the fungus Fusarium oxysporum. nih.govscielo.br The analysis of such complex natural extracts requires sophisticated analytical techniques to isolate and identify specific compounds from a dense matrix of other metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly reported method for the identification of this compound in these extracts. scielo.brawsjournal.org In this technique, the components of the extract are first separated based on their volatility and interaction with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, which can be compared to spectral libraries for compound identification. The analysis of Fusarium oxysporum extracts by GC-MS has successfully identified this compound alongside numerous other fatty acids and secondary metabolites. researchgate.netresearchgate.net Similarly, it has been detected in ethanolic extracts of chive flowers.

For a comprehensive analysis and to tackle the complexity of natural extracts, multi-dimensional techniques are invaluable. As discussed previously, 2D-HPLC is a powerful tool for separating components in complex liquid mixtures. chromatographyonline.com Similarly, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a Time-of-Flight Mass Spectrometer (TOF-MS) offers significantly enhanced resolution and sensitivity compared to conventional GC-MS. This technique would be highly effective in separating this compound from co-eluting matrix components in a natural extract, providing a cleaner mass spectrum and more confident identification. The analysis of Allium species, for example, has benefited from advanced LC-MS and GC/MS-TOF methods to profile their complex chemical composition. nih.gov

Table 3: Analytical Techniques for this compound in Natural Extracts

| Analytical Technique | Principle | Application Example | References |

| GC-MS | Separation by gas chromatography followed by mass spectral identification. | Identification in extracts of Fusarium oxysporum and Allium schoenoprasum. | scielo.brawsjournal.orgresearchgate.net |

| 2D-HPLC-MS | High-resolution separation in two dimensions followed by mass spectral detection. | Analysis of complex plant extracts. | chromatographyonline.com |

| GC×GC-TOF-MS | Comprehensive two-dimensional gas chromatography for enhanced separation, coupled with high-speed mass spectrometry. | Detailed profiling of volatile and semi-volatile compounds in complex matrices like essential oils. |

Research Applications in Specialized Organic and Polymer Chemistry

Role as Chiral Building Blocks in Asymmetric Synthesis

The chirality centered at the C2 position of the propanoate group makes hexadecyl 2-chloropropanoate and its parent acid, 2-chloropropionic acid, crucial starting materials or synthons for creating enantiomerically pure molecules. aksci.com001chemical.comcymitquimica.com The specific stereoisomer, whether (R) or (S), dictates the stereochemistry of the final product, which is particularly vital in the synthesis of bioactive compounds like agrochemicals and pharmaceuticals. smolecule.comcymitquimica.comresearchgate.net

Aryloxyphenoxypropionates (AOPPs) represent a significant class of herbicides that function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. mdpi.comresearchgate.net The herbicidal activity of these compounds is highly stereospecific, with the (R)-enantiomer being the active form. googleapis.com Consequently, the synthesis of these herbicides requires enantiomerically pure intermediates.

Chiral 2-chloropropionic acid and its esters are key building blocks for producing these valuable agrochemicals. researchgate.netgoogle.com The general synthesis involves the reaction of a substituted phenol (B47542) with an (S)-2-chloropropionate to yield the desired (R)-AOPP herbicide. For instance, the synthesis of (R)-(+)-2-(4-hydroxyphenoxy)propionic acid (a key intermediate for many AOPP herbicides) can be achieved through the reaction of hydroquinone (B1673460) with an (S)-2-chloropropionate derivative. researchgate.netgoogle.com The long hexadecyl chain in this compound, while not typically incorporated into the final herbicide structure, demonstrates the principle of using long-chain alkyl 2-chloropropanoates as chiral precursors in synthetic strategies aimed at agrochemicals. The ester group influences reactivity and solubility during the synthetic steps.

Key Herbicides Synthesized from Chiral 2-Chloropropionate Precursors:

Diclofop-methyl mdpi.com

Fluazifop-butyl mdpi.com

Haloxyfop-methyl google.com

Quizalofop-ethyl mdpi.com

Cyhalofop-butyl mdpi.com

The utility of chiral 2-chloropropanoates extends beyond agrochemicals into the broader field of asymmetric synthesis. researchgate.net These compounds serve as versatile chiral synthons, where the chlorine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functionalities with a specific stereochemistry. smolecule.combibliotekanauki.pl

The synthesis of enantiopure molecules often involves reacting a racemic acid chloride, like 2-chloropropionyl chloride, with a chiral auxiliary. bibliotekanauki.pl This process can lead to a diastereoselective transformation, yielding predominantly one diastereomer which can then be separated and hydrolyzed to obtain the desired enantiopure acid. bibliotekanauki.pl While specific examples detailing the use of the hexadecyl ester are specialized, the underlying chemistry is well-established with related esters. The synthesis of enantiopure chloroalcohols, for example, has been achieved with high efficiency using enzymatic kinetic resolution, a technique applicable to a wide range of substrates. nih.gov Furthermore, these chiral building blocks are instrumental in creating complex structures, including molecular lemniscates and other mechanically chiral molecules, showcasing their importance in advanced materials science. nih.govsoton.ac.uk

Precursors for Chiral Herbicides and Agrochemicals

Application in Controlled Polymerization Techniques

The structure of this compound, featuring a terminal alkyl halide, makes it a suitable candidate for initiating certain types of controlled radical polymerization, offering a pathway to precisely designed polymer architectures.

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers. researchgate.netmdpi.com The process relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide, mediated by a transition metal complex. acs.org

Initiators for ATRP are often alkyl halides, and the 2-chloropropionate group is a well-known and effective initiating moiety. researchgate.netmdpi.comnih.gov Esters of 2-chloropropionic acid, such as methyl 2-chloropropionate, are commonly used to initiate the polymerization of various monomers like styrenes, acrylates, and methacrylates. acs.orgresearchgate.net The hexadecyl group in this compound provides a long hydrophobic tail, which can be used to create amphiphilic block copolymers. These copolymers can self-assemble into micelles or other nanostructures in solution. mdpi.com For example, a poly(ethylene glycol) (PEG) chain functionalized with a 2-chloropropionate end group can act as a macroinitiator to polymerize a hydrophobic monomer, resulting in an amphiphilic diblock copolymer. mdpi.com Similarly, initiating the polymerization of a hydrophilic monomer from this compound would yield a polymer with a hydrophobic head and a hydrophilic tail, a classic surfactant-like structure.

Table 1: Monomers Polymerized via ATRP Using 2-Chloropropionate Initiators

| Monomer | Resulting Polymer | Reference |

|---|---|---|

| N-substituted acrylamide | Poly(N-substituted acrylamide) | mdpi.com |

| N-vinylcaprolactam | Poly(N-vinylcaprolactam) | researchgate.net |

| Styrene | Polystyrene | acs.org |

| Methyl Methacrylate (MMA) | Poly(methyl methacrylate) | acs.orgnih.gov |

| n-Butyl Acrylate | Poly(n-butyl acrylate) | acs.org |

Step-growth polymerization involves the reaction between monomers carrying two or more reactive functional groups. uomustansiriyah.edu.iqlibretexts.orgfiveable.me This process typically builds polymer chains at a slower rate compared to chain-growth polymerization. iupac.org While this compound is a monofunctional initiator in the context of ATRP (a chain-growth method), the principles of step-growth polymerization can involve related dihalogenated compounds.

For example, a difunctional initiator, such as a molecule with two alkyl halide ends, can be polymerized under specific conditions like atom transfer radical coupling (ATRC) to form polymers via a step-growth mechanism. researchgate.net While this compound itself is not a dihalogenated ester, it could theoretically be modified or used in systems with other dihalogenated monomers. The field of Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has also seen the development of step-growth methods, demonstrating the expanding toolkit for polymer synthesis. rsc.org The primary mechanism for step-growth requires bifunctional or multifunctional monomers to react and form dimers, trimers, and eventually long polymer chains. uomustansiriyah.edu.iq

Initiation of Atom Transfer Radical Polymerization (ATRP) for Precisely Controlled Polymer Architectures

Investigating Catalytic Effects in Organic Reactions (e.g., in Micellar Media)

The amphiphilic nature of this compound, possessing a polar head group (the ester) and a long nonpolar tail (the hexadecyl chain), suggests it could function as a surfactant. Surfactants in aqueous solutions can self-assemble into micelles above a certain concentration, creating microheterogeneous environments that can catalyze or influence the rates and selectivity of organic reactions. ucl.ac.ukresearchgate.netmdpi.com

Micellar catalysis leverages the ability of micelles to solubilize organic, nonpolar reactants in their hydrophobic core while being dispersed in an aqueous bulk phase. unimib.itchemcu.org This compartmentalization can lead to a significant increase in the local concentration of reactants, accelerating reaction rates. mdpi.com The interface between the micellar core and the aqueous phase can also provide a unique environment with altered polarity and water concentration, which can influence reaction pathways and selectivity. acs.org

While direct studies on the catalytic effects of this compound are not widely documented, research on the hydrolysis of similar esters in micellar solutions demonstrates the profound impact of the micellar environment on reaction kinetics. acs.orgresearchgate.net The long alkyl chain of a surfactant-like molecule is crucial for forming these catalytic nano-reactors. Therefore, it is plausible that this compound or structurally similar functionalized surfactants could be investigated for their ability to mediate or catalyze reactions such as hydrolysis or nucleophilic substitutions in aqueous media.

Material Science Research Involving Long-Chain Esters

The synthesis and chemical modification of long-chain esters are pivotal in the development of functional materials. These esters can be integrated into polymer backbones to tailor their physical and chemical properties.

Long-chain esters are increasingly used to modify natural polymers like cellulose (B213188) to create thermoplastic materials with desirable properties. The incorporation of long alkyl chains, such as the hexadecyl group in this compound, into the cellulose backbone can significantly enhance hydrophobicity and mechanical resistance. acs.org

The process often involves the esterification of cellulose. Conventional methods have utilized acid chlorides or anhydrides, often in solvents like pyridine (B92270) or N,N-dimethylacetamide/lithium chloride (DMAc/LiCl). mdpi.comnih.gov The esterification of cellulose with long-chain fatty acids can result in cellulose esters (CEs) with lower melting temperatures and improved solubility in common, less polar solvents. mdpi.com These modified CEs behave as internally plasticized polymers, which is a significant advantage over traditional cellulose derivatives that require external plasticizers. rsc.org

Research has shown that the degree of substitution (DS) of the long-chain ester on the cellulose polymer is influenced by the length of the acyl chain; longer chains may lead to a lower DS due to steric hindrance. mdpi.com However, these long-chain CEs can form transparent, flexible, and heat-sealable films with excellent water vapor barrier properties. aalto.fi For example, long-chain cellulose ester coatings have been shown to significantly improve the moisture barrier properties of nanocellulose films and kraft paper. aalto.fi

The synthesis of these mixed cellulose esters can be achieved through various methods, including using mixed anhydrides in a LiCl/DMAc medium or more environmentally friendly mechanochemical methods. acs.orgmdpi.com

Table 1: Synthesis Methods for Long-Chain Cellulose Esters

| Synthesis Method | Reagents/Solvents | Key Features |

| Homogeneous Esterification | Mixed anhydrides, LiCl/DMAc, DMAP | Allows for simultaneous bonding of long and short acyl chains. acs.org |

| Transesterification | Vinyl esters, Ionic Liquids (e.g., [mTBNH][OAC]), DMSO | Environmentally friendly alternative; can achieve high DS. mdpi.com |

| Mechanochemical Synthesis | Acetic anhydride (B1165640) (co-reactant), Long-chain fatty acids | Solvent-free solid-phase synthesis. rsc.org |

| Heterogeneous Reaction | Acyl chlorides, Pyridine | Classic method; can lead to side reactions and degradation. nih.gov |

Studies of Liquid Crystalline Behavior in Long-Chain Azo Compounds (by analogy)

While specific studies on the liquid crystalline behavior of this compound are not prevalent, analogous research on other long-chain compounds, such as azo compounds, provides valuable insights. The liquid crystalline properties of a molecule are highly dependent on its structure, particularly the length of its alkyl chains. mdpi.com

In azo-based liquid crystals, the length of the terminal alkyl chain is a critical factor in the formation and stability of mesophases (liquid crystal phases). mdpi.comresearchgate.net Generally, increasing the length of the alkyl chain enhances the length-to-breadth ratio of the molecule, which promotes the formation of smectic phases. mdpi.com Longer chains can lead to more stable, enantiotropic liquid crystal phases, while shorter chains may result in less stable, monotropic phases or no mesomorphic behavior at all. mdpi.com

For instance, studies on various azo compounds have demonstrated that those with longer alkyl chains exhibit liquid crystalline properties over a broader temperature range and at lower melting temperatures. royalsocietypublishing.orgmdpi.comajgreenchem.com The extended alkyl chain provides flexibility to the rigid core of the molecule and increases the intermolecular interactions necessary for liquid crystal phase formation. mdpi.com This principle suggests that the long hexadecyl chain in this compound could impart liquid crystalline properties if incorporated into a suitable molecular architecture.

Table 2: Effect of Alkyl Chain Length on Liquid Crystal Properties in Azo Compounds

| Compound Series | Observation | Reference |

| Azo-based compounds | Increasing alkyl chain length increases the temperature range of the smectic phase. | mdpi.com |

| Compounds 9(a-c) | The compound with the longest alkyl chain (9c) exhibited a stable enantiotropic mesophase. | mdpi.com |

| Azo-based cyclotriphosphazene | Prolonged alkoxy chains induce liquid crystal behavior and lower melting temperatures. | mdpi.com |

| Azo-Schiff bases | Thermal stability of liquid crystalline phases increased with the length of the aliphatic chain. | ajgreenchem.com |

Utilization in Organic Synthesis as Reagents for Complex Molecule Formation

The 2-chloropropanoate functional group in this compound makes it a potentially useful reagent in organic synthesis for the construction of more complex molecules. The chloro group at the alpha position to the ester carbonyl enhances the reactivity of the molecule, making it susceptible to nucleophilic substitution reactions. solubilityofthings.com

Alkyl 2-chloropropanoates, such as the ethyl and methyl esters, are known intermediates in the synthesis of pharmaceuticals and pesticides. solubilityofthings.comnjchm.com They can be used to introduce the propanoate moiety into a larger molecule. The long hexadecyl chain would confer significant lipophilicity to the resulting product, which could be advantageous in applications requiring specific solubility or membrane-interactive properties.

The reactivity of the C-Cl bond allows for reactions with a variety of nucleophiles. For example, organometallic reagents like Grignard reagents or organocuprates could potentially be used to form new carbon-carbon bonds at the alpha position, although the primary use of Grignard reagents is as carbanion equivalents for reaction with carbonyls. organic-chemistry.orgwikipedia.orglibretexts.org The development of modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and cascade reactions, provides a broad toolkit for assembling complex molecular architectures from simpler building blocks like this compound. ekb.egmdpi.com

The ester group itself can also be a site for further transformation, for example, through hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, after the desired modification at the chloro-substituted carbon has been achieved. This versatility makes long-chain 2-haloesters like this compound valuable synthons for complex molecule synthesis.

Environmental Chemistry and Degradation Studies of Halogenated Esters Academic Focus

Photochemical and Chemical Degradation Pathways in Environmental Media

The degradation of halogenated esters in the environment can be initiated by photochemical and chemical reactions. These abiotic processes are crucial in determining the compound's persistence and transformation in water, soil, and air.

Sunlight can induce the degradation of chlorinated organic compounds, a process known as photolysis. nih.govhumboldt.edu This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter (DOM). humboldt.edu For chlorinated esters, photolysis can lead to the cleavage of the carbon-chlorine bond or the ester linkage. nih.gov The presence of photosensitizers in natural waters can generate reactive species like hydroxyl radicals (•OH) and hydrated electrons (e-aq), which can accelerate the degradation of chlorinated compounds. humboldt.edu Studies on other chlorinated compounds have shown that hydrated electrons can be particularly effective in dechlorinating highly chlorinated molecules. humboldt.edu

Hydrolysis is a primary chemical degradation pathway for esters in aqueous environments. viu.cacdc.gov This reaction involves the cleavage of the ester bond by water, resulting in the formation of the parent alcohol and carboxylic acid. viu.camdpi.com In the case of Hexadecyl 2-chloropropanoate, hydrolysis would yield hexadecanol (B772) and 2-chloropropanoic acid. The rate of hydrolysis is significantly influenced by pH and temperature. cdc.govrsc.org It can be catalyzed by both acids and bases. viu.carsc.org Generally, ester hydrolysis is faster under alkaline conditions. cdc.gov The long hexadecyl chain might slightly hinder the rate of hydrolysis due to steric effects and low water solubility. canada.ca

The following table summarizes the expected abiotic degradation pathways for this compound based on general principles for halogenated esters.

| Degradation Pathway | Environmental Medium | Key Reactants/Conditions | Expected Primary Products |

| Photolysis | Water, Soil Surface | Sunlight, Dissolved Organic Matter | Hexadecanol, Propanoic acid derivatives, CO2 |

| Hydrolysis | Water, Moist Soil | Water, H+, OH- | Hexadecanol, 2-Chloropropanoic acid |

| Oxidation | Air, Water | Hydroxyl radicals (•OH) | Various oxygenated and smaller molecules |

| Reduction | Anaerobic Sediments | Reducing agents | Hexadecyl propanoate, Hexadecanol |

Biotransformation and Biodegradation Mechanisms (Microbial and Enzymatic Studies)

Microbial degradation is a significant pathway for the removal of organic compounds from the environment. nih.govresearchgate.net For halogenated esters like this compound, two primary enzymatic activities are expected to be involved: esterases and dehalogenases. nih.govresearchgate.net

Esterases are enzymes that catalyze the hydrolysis of ester bonds. nih.govgoogle.com The initial step in the biodegradation of this compound would likely be the cleavage of the ester linkage by an extracellular or intracellular esterase, releasing hexadecanol and 2-chloropropanoic acid. mdpi.com The long-chain alcohol, hexadecanol, is a fatty alcohol that can typically be metabolized by a wide range of microorganisms through fatty acid oxidation pathways. concawe.eu

The fate of the resulting 2-chloropropanoic acid is dependent on the presence of microorganisms capable of dehalogenation. nih.gov Dehalogenases are enzymes that cleave carbon-halogen bonds. nih.govscispace.com The removal of the chlorine atom from 2-chloropropanoic acid would yield propanoic acid, a readily biodegradable short-chain fatty acid that can enter central metabolic pathways. nih.gov The ability to degrade halogenated aliphatic compounds is found in various aerobic and anaerobic bacteria. nih.govgoogle.com In some cases, the dehalogenation can be a cometabolic process, where the microorganism does not use the compound as a primary energy source. rsc.org

Ester Hydrolysis: this compound + H₂O → Hexadecanol + 2-Chloropropanoic acid

Dehalogenation: 2-Chloropropanoic acid → Propanoic acid + Cl⁻

Oxidation: Hexadecanol and Propanoic acid are further oxidized to CO₂, H₂O, and biomass.

Under anaerobic conditions, reductive dehalogenation can occur, where the chlorine atom is removed and replaced by a hydrogen atom. nih.govasm.org

Research on Degradation By-products and Metabolite Formation

Research on the degradation of analogous compounds provides insight into the potential by-products and metabolites of this compound. The primary degradation products from abiotic and biotic pathways are expected to be hexadecanol and 2-chloropropanoic acid. viu.camdpi.com

Further degradation of these initial products will lead to a variety of metabolites. The microbial metabolism of hexadecanol proceeds through its oxidation to hexadecanoic acid (palmitic acid), which then enters the β-oxidation pathway to be broken down into acetyl-CoA units.

The degradation of 2-chloropropanoic acid will lead to propanoic acid and a chloride ion. nih.gov Propanoic acid is then typically converted to propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.

Incomplete degradation or transformation under specific environmental conditions could lead to the formation of other transient intermediates. For example, under certain photolytic conditions, reactions with hydroxyl radicals could lead to the formation of various oxidized and smaller chlorinated organic acids before complete mineralization. nih.gov Studies on other chlorinated compounds have identified by-products such as smaller chlorinated alkanes and alkenes under specific degradation conditions. acs.org

A table of potential degradation products and metabolites is provided below.

| Parent Compound | Degradation Pathway | Primary By-products/Metabolites | Further Metabolites |

| This compound | Hydrolysis (Abiotic/Biotic) | Hexadecanol, 2-Chloropropanoic acid | Hexadecanoic acid, Propanoic acid |

| Photolysis | Various smaller organic molecules | CO₂, H₂O | |

| Microbial Degradation | Hexadecanol, 2-Chloropropanoic acid | Acetyl-CoA, Propionyl-CoA |

Academic Research on Environmental Persistence and Transformation of Halogenated Esters

The environmental persistence of a chemical is determined by the rates of its degradation and transformation processes. oup.com For halogenated esters, persistence is influenced by factors such as the length of the alkyl chain, the type and position of the halogen, and environmental conditions like pH, temperature, and microbial activity. viu.cacdc.gov

Long-chain esters, due to their lower water solubility and volatility, tend to partition to soil and sediment. canada.caconcawe.eu This partitioning can affect their bioavailability and susceptibility to degradation. While the ester bond is susceptible to hydrolysis, the rate can be slow under neutral pH conditions. cdc.gov

The presence of a halogen atom can increase the persistence of a molecule compared to its non-halogenated counterpart, as the carbon-halogen bond is generally strong and requires specific enzymatic machinery for cleavage. nih.govscispace.com However, many microorganisms have evolved the ability to degrade halogenated compounds. nih.govrsc.org

The following table summarizes factors influencing the environmental persistence of this compound.

| Influencing Factor | Effect on Persistence | Rationale |

| Long Alkyl Chain (Hexadecyl) | Increase | Lower water solubility, leading to partitioning to soil/sediment, potentially reducing bioavailability for aqueous degradation processes. canada.ca |

| Ester Linkage | Decrease | Susceptible to chemical hydrolysis (especially at alkaline pH) and enzymatic hydrolysis by widespread esterases. cdc.govmdpi.com |

| Chlorine Atom | Increase (relative to non-halogenated analog) | The carbon-chlorine bond is strong and requires specific dehalogenase enzymes for cleavage. nih.govscispace.com |

| Environmental pH | Variable | Hydrolysis is catalyzed by both acid and base, with faster rates typically observed under alkaline conditions. cdc.govrsc.org |

| Microbial Activity | Decrease | Presence of microorganisms with esterase and dehalogenase activity will accelerate degradation. nih.govnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.